Ataralgin
Description
Structure
2D Structure
Properties
CAS No. |
83383-37-3 |
|---|---|
Molecular Formula |
C26H33N5O8 |
Molecular Weight |
543.6 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)acetamide;3-(2-methoxyphenoxy)propane-1,2-diol;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14O4.C8H10N4O2.C8H9NO2/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7/h2-5,8,11-12H,6-7H2,1H3;4H,1-3H3;2-5,11H,1H3,(H,9,10) |
InChI Key |
HQHUFTBFUSCQQJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.COC1=CC=CC=C1OCC(CO)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.COC1=CC=CC=C1OCC(CO)O |
Synonyms |
acetaminophen - caffeine - guaifenesin acetaminophen, caffeine, guaifenesin drug combination ataralgin |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Constituent Chemical Entities
Paracetamol: Elucidation of Fundamental Molecular Mechanisms
Paracetamol (acetaminophen) is a widely utilized analgesic and antipyretic agent whose precise molecular mechanisms have been a subject of extensive research. While traditionally considered a weak inhibitor of cyclooxygenase (COX) enzymes, its actions are now understood to be more complex, involving central and peripheral pathways.
COX Inhibition Beyond Peripheral Tissues
In vitro studies have demonstrated that paracetamol's inhibition of prostaglandin (B15479496) synthesis is conditional. Unlike classical nonsteroidal anti-inflammatory drugs (NSAIDs), its ability to inhibit COX-1 and COX-2 is significantly reduced in environments with high concentrations of peroxides, which are typical of inflammatory sites. This accounts for its minimal anti-inflammatory activity in peripheral tissues. However, in settings with low levels of arachidonic acid and peroxides, such as the central nervous system (CNS), paracetamol can effectively inhibit COX activity. Some research suggests it may act as a selective inhibitor of COX-2 under these specific cellular conditions. This CNS-predominant COX inhibition is believed to be a primary contributor to its analgesic and antipyretic effects. Another proposed, though less substantiated, mechanism involves the inhibition of a COX-1 splice variant known as COX-3, which is expressed in the brain.
TRPV1 Modulation
A significant portion of paracetamol's analgesic action is now attributed to its active metabolite, AM404 (N-(4-hydroxyphenyl)-arachidonamide). This metabolite is formed in the brain through the deacetylation of paracetamol to p-aminophenol, which is then conjugated with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH). In vitro studies have confirmed that AM404 is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. TRPV1 receptors are ion channels that play a crucial role in pain signaling pathways. Activation of TRPV1 in specific brain regions, such as the periaqueductal gray, is thought to elicit antinociceptive effects, contributing to the central analgesic action of paracetamol.
Endocannabinoid System Interactions in In Vitro Models
The formation and action of the AM404 metabolite inextricably link paracetamol's pharmacology to the endocannabinoid system (ECS). AM404 acts as a weak agonist at cannabinoid receptors CB1 and CB2 and functions as an inhibitor of the anandamide (B1667382) transporter, which blocks the reuptake of the endogenous cannabinoid anandamide. This leads to increased levels of anandamide in the synapse, enhancing endocannabinoid tone. The analgesic effects of paracetamol have been shown to be prevented by the administration of CB1 receptor antagonists in animal models, suggesting the involvement of the cannabinoid system is crucial. More recent research has also indicated that acetaminophen (B1664979) can inhibit the enzyme diacylglycerol lipase (B570770) α (DAGLα), which is responsible for synthesizing the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG). This suggests a complex modulatory role within the ECS, where paracetamol can both indirectly enhance anandamide signaling while simultaneously reducing 2-AG production.
| Mechanism | Target | Effect | Primary Location |
|---|---|---|---|
| COX Inhibition | COX-1 and COX-2 | Inhibition of prostaglandin synthesis | Central Nervous System (CNS) |
| TRPV1 Modulation | TRPV1 Receptor | Activation by metabolite AM404 | Brain |
| Endocannabinoid System Interaction | Anandamide Transporter | Inhibition of anandamide reuptake by AM404 | Brain |
| Diacylglycerol Lipase α (DAGLα) | Inhibition of 2-AG synthesis |
Promethazine (B1679618): Detailed Receptor Binding and Ligand-Target Interactions (in vitro studies)
Promethazine is a first-generation phenothiazine (B1677639) derivative with a broad pharmacological profile resulting from its interaction with multiple receptor systems. Its diverse actions are a direct consequence of its ability to act as a competitive antagonist at several key receptors. In vitro binding assays and functional studies have elucidated its primary molecular targets.
The principal mechanism for which promethazine is known is its potent antagonism of the histamine (B1213489) H1 receptor. This action underlies its antihistaminic effects. Beyond its affinity for H1 receptors, promethazine also demonstrates significant antagonist activity at several other neuroreceptors. It blocks mesolimbic dopamine (B1211576) receptors (primarily D2), which contributes to its antiemetic and weak antipsychotic properties.
Furthermore, promethazine is an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), leading to anticholinergic effects. It also exhibits antagonist activity at α-adrenergic receptors. The combination of these receptor-blocking activities, particularly H1 and muscarinic receptor antagonism, is responsible for its prominent sedative effects. Molecular docking studies have further explored these interactions, confirming that promethazine can bind to specific sites on proteins like human serum albumin.
| Receptor Target | Action | Associated Pharmacological Effect |
|---|---|---|
| Histamine H1 Receptor | Antagonist | Antihistaminic, Sedative |
| Dopamine D2 Receptor | Antagonist | Antiemetic, Weak Antipsychotic |
| Muscarinic Acetylcholine Receptors (mAChRs) | Antagonist | Anticholinergic, Sedative, Antiemetic |
| Alpha-Adrenergic Receptors | Antagonist | Contributes to sedative/hypotensive effects |
Caffeine (B1668208): Mechanisms of Action at the Cellular and Subcellular Levels
Caffeine (1,3,7-trimethylxanthine) is a methylxanthine alkaloid and the most widely consumed psychoactive substance globally. Its stimulant effects are mediated through several distinct mechanisms at the cellular and subcellular levels.
Adenosine (B11128) Receptor Antagonism
The primary mechanism of action for caffeine at physiologically relevant concentrations is the competitive, non-selective antagonism of adenosine receptors, particularly the A1 and A2A subtypes. Adenosine is an endogenous purine (B94841) nucleoside that, upon binding to its receptors in the CNS, exerts inhibitory effects on neuronal activity, promoting drowsiness. Caffeine, being structurally similar to adenosine, occupies these receptors without activating them, thereby blocking the sedative effects of adenosine. This blockade leads to an increase in neuronal firing and the release of various neurotransmitters, resulting in the characteristic stimulant effects of caffeine, such as increased alertness and vigilance.
Phosphodiesterase Inhibition
At higher concentrations, caffeine acts as a non-selective inhibitor of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of intracellular second messengers like cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, caffeine leads to an accumulation of intracellular cAMP. This elevation in cAMP can activate protein kinase A and modulate various downstream cellular pathways, although this mechanism is generally considered secondary to adenosine receptor antagonism in producing caffeine's central stimulant effects at typical consumption levels.
Calcium Signaling Modulation
Caffeine can directly influence intracellular calcium (Ca2+) homeostasis. It is known to interfere with the uptake and storage of Ca2+ in the sarcoplasmic/endoplasmic reticulum. Specifically, caffeine sensitizes and activates ryanodine (B192298) receptors (RyRs), which are intracellular calcium release channels, leading to an increase in cytosolic Ca2+ concentration. This mobilization of intracellular calcium is a key mechanism for its effects on skeletal and cardiac muscle contractility. Caffeine can also inhibit inositol (B14025) 1,4,5-trisphosphate (IP3) receptors, which can decrease Ca2+ release from the endoplasmic reticulum under certain conditions, showcasing its complex modulatory role in calcium signaling.
| Mechanism | Molecular Target | Cellular Effect |
|---|---|---|
| Adenosine Receptor Antagonism | A1 and A2A Adenosine Receptors | Blocks inhibitory effects of adenosine, increasing neuronal activity |
| Phosphodiesterase (PDE) Inhibition | PDE Enzymes | Increases intracellular cyclic AMP (cAMP) levels |
| Calcium Signaling Modulation | Ryanodine Receptors (RyRs) / IP3 Receptors | Mobilization of calcium from intracellular stores |
Investigational Molecular Interactions Within the Combination
Theoretical and Computational Modeling of Inter-Component Interactions
Computational approaches, such as molecular docking and quantum chemical studies, provide valuable insights into the potential binding affinities and interaction mechanisms between the components of Ataralgin and their biological targets.
Molecular docking simulations have been instrumental in exploring the interactions between acetaminophen (B1664979) and caffeine (B1668208) with target proteins. For instance, studies on the interaction of acetaminophen and caffeine with cyclooxygenase-2 (COX-2) using molecular docking techniques, such as PatchDock, have revealed that caffeine can influence the binding position of acetaminophen to the COX-2 active site. researchgate.net This suggests a direct molecular interaction that modulates the binding dynamics of the analgesic component. Furthermore, molecular docking simulations are generally recognized as a valuable tool for predicting binding affinities and identifying cooperative interactions when combining paracetamol with other functional groups or co-administered medications. nih.gov Beyond direct drug-drug interactions, in silico analyses, including docking simulations, have also been performed to investigate the potential interactions of cold medicine ingredients, such as guaifenesin (B1672422) and caffeine, with human leukocyte antigen (HLA) molecules like HLA-A*02:06. guildhe.ac.uk
While direct quantum chemical studies explicitly detailing the interactions between all three components (acetaminophen, caffeine, and guaifenesin) in a single complex are not extensively reported, individual components have been subjected to such analyses. Density Functional Theory (DFT) studies have been employed to investigate the interaction of paracetamol (acetaminophen) and caffeine with water molecules, providing insights into their hydrogen bonding capabilities and minimum energy conformations. researchgate.net Such studies contribute to understanding the intrinsic properties and solvation behavior of these molecules. Additionally, DFT, Quantum Theory of Atoms in Molecules (QTAIM), and Electron Localization Function (ELF) calculations have been utilized to characterize the interaction of caffeine with surfaces, offering thermodynamic and geometric interaction parameters. dergipark.org.tr Computational studies using DFT have also been performed to determine the geometrical structure, energy bandgap, frontier molecular orbitals, and atomic charge distribution of paracetamol, which are fundamental to understanding its reactivity and potential interaction sites. nih.gov
In Vitro Studies of Synergistic and Antagonistic Mechanisms at the Molecular and Cellular Levels
In vitro experiments provide empirical evidence of how the components of this compound interact at a molecular and cellular level, revealing synergistic and, in some contexts, antagonistic mechanisms.
The individual components of this compound exert their effects through specific receptor interactions. Caffeine, for example, is a known antagonist of all four adenosine (B11128) receptor subtypes (A1, A2a, A2b, A3) within the central nervous system, with its stimulant effects primarily attributed to A2a receptor antagonism. researchgate.net Acetaminophen, on the other hand, is recognized for its inhibitory action on prostaglandin (B15479496) G/H synthase 1 (COX-1) and prostaglandin G/H synthase 2 (COX-2). news-medical.net As noted in molecular docking studies, the presence of caffeine can modulate acetaminophen's binding to COX-2, influencing its inhibitory activity. researchgate.net Guaifenesin's mechanism of action, while primarily associated with increasing mucus secretion, has also been hypothesized to involve antagonism of NMDA receptors, contributing to its reported muscle relaxant and anticonvulsant properties. hep.com.cn
Enzyme kinetic studies shed light on how the combination influences metabolic pathways. Caffeine is predominantly metabolized in the liver by the cytochrome CYP1A2 enzyme. researchgate.net Acetaminophen undergoes hepatic metabolism primarily through glucuronidation, sulfation, and oxidation via cytochrome P450 enzymes, particularly CYP2E1, which produces the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). news-medical.net A significant finding from preliminary laboratory studies indicates that caffeine can triple the production of NAPQI by a key human liver enzyme during acetaminophen breakdown in genetically engineered bacteria. nih.gov This suggests a direct enzymatic interaction where caffeine influences the metabolic fate of acetaminophen, potentially impacting the formation of its toxic byproduct. Furthermore, multiscale modeling has been applied to quantitatively assess the inhibitory and stimulatory effects of caffeine on acetaminophen-induced hepatotoxicity, integrating drug-drug interaction processes into physiologically based pharmacokinetic (PBPK) models and contextualizing pharmacodynamic data at the cellular level. news-medical.net
The components of this compound can modulate various cellular pathways, either individually or in combination. In vitro studies have demonstrated that acetaminophen's effects can be influenced by the modulation of specific cellular signaling pathways. For example, γ-oryzanol has been shown to alleviate acetaminophen-induced liver injury by modulating the AMPK/GSK3β/Nrf2 and NF-κB signaling pathways in HL-7702 hepatocytes in a controlled environment. Research aimed at screening multitarget compounds against acetaminophen hepatic toxicity has identified agents that exhibit high binding affinity for key receptors involved in liver injury pathways, such as CYP2E1 enzyme, MAPK, and TLR4. While guaifenesin's primary action is on mucus, it has also been associated with effects on the cellular secretory pathway.
The combined effects of these compounds often lead to synergistic outcomes. Guaifenesin has been shown to significantly enhance the analgesic activity of paracetamol in animal models, potentially by increasing its absorption rate. Similarly, caffeine is known to enhance the analgesic effect of paracetamol. However, it is important to note that while caffeine enhances analgesic effects, preliminary laboratory studies have suggested that high caffeine intake in conjunction with acetaminophen could potentially increase the formation of the toxic metabolite NAPQI, indicating a complex interplay between synergistic and potentially antagonistic effects at different concentrations or physiological conditions. nih.gov
Advanced Physicochemical and Formulation Research Beyond Basic Identification/properties
Crystalline and Amorphous State Characterization in Multicomponent Formulations
The solid-state characteristics of pharmaceutical compounds, including their crystalline and amorphous forms, significantly influence their physical stability, solubility, and bioavailability. Paracetamol, a key component of Ataralgin, is known to exhibit polymorphism, existing in at least two main crystalline forms: Form I (monoclinic) and Form II (orthorhombic). While Form I is the most common and stable, Form II is of particular interest due to its superior mechanical properties, which can improve tabletability and direct compression processes scispace.com. However, the production of pure Form II paracetamol is challenging due to its propensity for oxidation, phase transition back to Form I, and the difficulty in achieving high yields of the desired form scispace.com.
In multicomponent formulations like this compound, the presence of other APIs and excipients can influence the crystallization behavior and stability of individual components. For instance, co-crystallization, a strategy involving the formation of a crystalline material composed of two or more neutral molecules bound together through non-covalent interactions, has been explored to modify the solid-state properties of paracetamol. Paracetamol-caffeine co-crystals have been successfully prepared, demonstrating improved intrinsic dissolution rates and enhanced compression behavior compared to pure paracetamol scispace.comresearchgate.nettandfonline.comnih.gov. These co-crystals can lead to better mechanical properties, facilitating direct compression in tablet manufacturing scispace.comresearchgate.net.
The characterization of these solid forms typically involves techniques such as Powder X-ray Diffraction (PXRD) to identify crystalline phases, Differential Scanning Calorimetry (DSC) to determine melting points and thermal transitions, and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy to probe molecular interactions and confirm co-crystal formation nih.gov.
Solid-State Interactions and Complexation Phenomena
Solid-state interactions between the components of this compound, particularly between Paracetamol and Caffeine (B1668208), play a crucial role in the formulation's performance. The formation of co-crystals between Paracetamol and Caffeine is a well-studied example of such interactions. These co-crystals are formed through specific non-covalent bonds, predominantly hydrogen bonding, between the active pharmaceutical ingredient (API) and a co-former (e.g., caffeine) mdpi.comuokerbala.edu.iqvscht.cz.
Research has shown that paracetamol-caffeine co-crystals can be prepared using various methods, including dry grinding, liquid-assisted grinding (LAG), solvent evaporation (SE), and anti-solvent addition scispace.comresearchgate.nettandfonline.comnih.gov. Different preparation methods can result in co-crystals with distinct particle sizes and shape distributions, which in turn affect properties like intrinsic dissolution rate (IDR) researchgate.net. For example, studies have reported that paracetamol-caffeine co-crystals can exhibit IDR values up to 2.84 times higher than that of pure paracetamol researchgate.netnih.gov.
The improved compaction and mechanical behavior observed in paracetamol-caffeine co-crystals are attributed to the altered crystal packing and intermolecular interactions within the co-crystal structure researchgate.nettandfonline.com. This phenomenon can enhance the tabletability of formulations, allowing for more efficient manufacturing processes scispace.comresearchgate.net. The specific molecular interactions, such as hydrogen bonds between the hydroxyl group of paracetamol and the nitrogen atoms of caffeine, are fundamental to the stability and properties of these co-crystalline forms vscht.cz.
Table 1: Impact of Co-crystallization on Paracetamol Properties
| Property | Pure Paracetamol | Paracetamol-Caffeine Co-crystal | Reference |
| Compression Moldability | Poor (low plasticity) | Improved | researchgate.nettandfonline.com |
| Intrinsic Dissolution Rate (IDR) | 5.06 mg/cm/min | Up to 2.84 times higher | researchgate.netnih.gov |
| Compaction and Mechanical Behavior | - | Improved | researchgate.nettandfonline.com |
| Mean Yield Pressure (Py) | Higher | Significantly decreased | nih.gov |
| Tablet Hardness and Tensile Strength | - | Better | nih.gov |
Theoretical and Experimental Approaches to Formulation Stability (mechanistic degradation pathways, not product shelf-life)
Understanding the mechanistic degradation pathways of individual components within a multicomponent formulation like this compound is crucial for predicting and enhancing its long-term stability. Degradation studies often involve subjecting the compounds to various stress conditions, including acidic and alkaline hydrolysis, oxidation, thermal stress, and photolytic degradation, to identify potential degradation products and pathways researchgate.netakjournals.comijpsr.com.
Paracetamol (Acetaminophen) Paracetamol is susceptible to degradation, primarily through hydrolysis and oxidation. Hydrolysis of paracetamol can yield p-aminophenol, a known toxic metabolite researchgate.netthescipub.com. The degradation mechanism often involves the cleavage of the nitrogen-carbon bond in the carbonyl group thescipub.com. Oxidation pathways can also lead to the formation of various intermediates, including quinone imine, which is highly reactive mdpi.comscilit.comacs.orgmdpi.com. Experimental studies, including those using photocatalytic degradation, have shown that paracetamol can undergo direct oxidation via valence band holes, leading to the formation of low molar mass fragments mdpi.comscilit.comacs.org. The rate of paracetamol degradation can be influenced by factors such as pH and the presence of catalysts mdpi.com.
Caffeine Caffeine degradation pathways have been extensively studied, particularly in the context of microbial metabolism, which can inform chemical stability. The primary degradation mechanisms involve N-demethylation and C-8 oxidation nih.govcabidigitallibrary.orghortherbpublisher.comdrugbank.comresearchgate.net. N-demethylation is a common pathway where methyl groups are successively removed from the nitrogen atoms, leading to metabolites such as paraxanthine, theobromine, and theophylline (B1681296), which are then further metabolized and excreted nih.govcabidigitallibrary.orgdrugbank.comresearchgate.net. The C-8 oxidation pathway involves the hydrolysis of caffeine to 1,3,7-trimethyluric acid nih.govcabidigitallibrary.org. These pathways are often mediated by specific enzymes and can occur under various conditions, including solid-state fermentation hortherbpublisher.comuprm.edu.
Guaifenesin (B1672422) Guaifenesin undergoes metabolic degradation primarily through oxidation and demethylation in the liver nih.govmims.comdrugbank.com. The major urinary metabolite identified is β-(2-methoxyphenoxy)-lactic acid, which is formed via hepatic oxidation nih.govdrugbank.com. Demethylation by O-demethylase in liver microsomes also contributes to its metabolism, leading to inactive metabolites like demethylated hydroxyguaifenesin nih.govdrugbank.com. In terms of chemical stability, guaifenesin has been shown to be susceptible to degradation under stress conditions such as oxidative stress, acid and basic hydrolysis, thermal stress, and photolytic degradation researchgate.net.
Theoretical approaches, such as computational chemistry and molecular modeling, can complement experimental findings by providing insights into the energetics and mechanisms of degradation reactions, helping to predict stable formulations and design degradation-resistant compounds.
Theoretical Pharmacokinetics and Pharmacodynamics in Non Clinical Models
In Silico and Computational Pharmacokinetic Modeling of Individual Components and Their Combination
In silico and computational approaches, particularly Physiologically Based Pharmacokinetic (PBPK) and Quantitative Systems Pharmacology (QSP) modeling, offer powerful tools to predict and understand the absorption, distribution, metabolism, and excretion (ADME) of individual components and their interactions within a multi-component system like Ataralgin. These models integrate drug-specific physicochemical properties with system-specific physiological parameters to simulate drug disposition.
PBPK modeling provides a mechanistic framework to simulate drug concentrations over time in various tissues and blood based on physiological, physicochemical, and biochemical determinants iehconsulting.co.ukeuropa.eu. For this compound's components, PBPK models have been extensively developed:
Acetaminophen (B1664979) (APAP): PBPK models for acetaminophen describe its absorption, distribution, metabolism, and excretion. These models incorporate detailed reaction diagrams illustrating active drug transport, phase I and phase II metabolizing reactions, and kidney plasma clearance researchgate.netnih.gov. Acetaminophen is primarily metabolized in the liver via conjugation with glucuronic acid and sulfate (B86663), forming non-toxic metabolites. A smaller fraction is oxidized by cytochrome P450 enzymes, notably CYP2E1, to form the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) researchgate.netmedscape.comeur.nlmdpi.comnih.govresearchgate.netf1000research.com. PBPK models can predict the molar dose fraction converted to NAPQI, providing theoretical insights into metabolic pathways mdpi.comnih.gov. Furthermore, PBPK models have been developed to predict acetaminophen's distribution into specific tissues, such as the brain, utilizing data from non-human models like rats mdpi.com.
Caffeine (B1668208) (CAF): PBPK models for caffeine simulate its disposition, with metabolism largely attributed to cytochrome P450 1A2 (CYP1A2) alliedacademies.orgtandfonline.comnih.govljmu.ac.uk. These models can account for the scale-up of in vitro metabolic parameters to whole liver and adjust metabolic function based on enzyme ontogeny tandfonline.com.
Guaifenesin (B1672422): While less extensively detailed in the context of PBPK modeling in the provided literature, guaifenesin is known to be metabolized in the liver to β-(2-methoxyphenoxy) lactic acid medscape.com. PBPK principles would apply to its theoretical distribution and metabolism based on its physicochemical properties and known physiological processes.
Combination Modeling: For the combination, PBPK models have integrated drug-drug interaction (DDI) processes between acetaminophen and caffeine. This includes incorporating competitive inhibition in ADME-related processes, such as caffeine's inhibitory effect on ABCB1-mediated active transport of acetaminophen and on CYP2E1-mediated metabolization of acetaminophen to NAPQI researchgate.netnih.gov. Simulations indicate that co-administration of caffeine can significantly decrease predicted NAPQI concentrations, aligning with experimental observations from rat liver microsomes nih.gov.
PBPK models are valuable for predicting drug distribution into various tissues, although the liver's dual role as a distribution and major metabolism site presents complexities that require careful incorporation of in vitro biotransformation data iehconsulting.co.uk.
Quantitative Systems Pharmacology (QSP) models represent a sophisticated approach to understanding multi-component drug dynamics by mathematically describing multiscale biological systems involved in drug effects nih.govdiva-portal.org. QSP models integrate molecular and cellular mechanisms with drug action, bridging the gap between intracellular processes and higher-level biological responses nih.govdiva-portal.orgresearchgate.net.
QSP approaches are particularly useful for:
Mechanistic Understanding: Providing a holistic understanding of interactions between the body, disease, and drugs by considering receptor-ligand interactions, metabolic pathways, and signaling networks simultaneously researchgate.net.
Predictive Capabilities: Predicting therapeutic and toxic effects by focusing on interactions among multiple biomolecules, cells, and tissues nih.gov.
Multi-Component Dynamics: Facilitating pharmacodynamic (PD) DDI studies by mapping interaction mechanisms of a combination onto relevant physiological systems and generating hypothetical combinations through simulations nih.gov.
Multiscale Analysis: A multiscale analysis has quantitatively modeled the pharmacodynamic response of acetaminophen during co-medication with caffeine. This involves integrating DDI processes into PBPK models at the organism level and contextualizing drug-specific PD response data at the cellular level nih.govnih.govresearchgate.net. This allows for insights into the inhibitory and stimulatory effects of caffeine on acetaminophen's effects at various biological scales nih.gov.
In Vitro and In Vivo (Animal) Pharmacokinetic/Pharmacodynamic Mechanistic Studies
Mechanistic studies conducted in vitro and in vivo (animal models) are fundamental to parameterizing and validating the computational models discussed above, providing empirical data on absorption, transport, and metabolic processes.
Mechanistic studies in non-human models contribute to understanding how this compound's components are absorbed and transported. For instance, acetaminophen, being a lipid-soluble molecule, can permeate biological barriers such as the blood-brain barrier, a property investigated in animal models and incorporated into PBPK models f1000research.commdpi.com. The interaction between components can also influence absorption and transport. For example, caffeine has been shown to exert an inhibitory effect on ABCB1-mediated active transport of acetaminophen, a mechanistic interaction considered in PBPK models researchgate.netnih.gov. While specific detailed animal studies on absorption modulators for guaifenesin in the context of this combination were not explicitly found, the understanding of its absorption would stem from similar mechanistic investigations.
The metabolic fate of this compound's components is primarily elucidated through in vitro and animal model studies, which identify key enzymes and pathways involved.
Acetaminophen: In vitro studies, often using liver microsomes or recombinant enzyme systems, have identified that acetaminophen is predominantly metabolized by uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGT) and sulfotransferases (SULT) to form glucuronide and sulfate conjugates, respectively researchgate.netmedscape.comeur.nlmdpi.comnih.govresearchgate.netf1000research.com. The formation of the reactive metabolite NAPQI is mediated by cytochrome P450 enzymes, particularly CYP2E1 researchgate.netnih.govmdpi.comnih.gov.
Caffeine: In vitro cell models expressing recombinant cytochrome P450 (CYP) enzymes have provided detailed kinetic data, demonstrating that CYP1A2 is almost entirely responsible for caffeine's metabolism tandfonline.comnih.govljmu.ac.uk. This includes the formation of metabolites such as paraxanthine, theobromine, and theophylline (B1681296) researchgate.net.
Guaifenesin: Guaifenesin undergoes hepatic metabolism, leading to the formation of β-(2-methoxyphenoxy) lactic acid as a major metabolite medscape.com.
Theoretical Aspects of Drug-Drug Interactions at a Mechanistic Level
The theoretical aspects of drug-drug interactions (DDIs) within this compound are primarily driven by the mechanistic interplay of its components at the pharmacokinetic and pharmacodynamic levels.
Pharmacokinetic Interactions: A significant mechanistic interaction involves caffeine's influence on acetaminophen's metabolism. Caffeine can competitively inhibit CYP2E1, an enzyme responsible for converting acetaminophen to the potentially toxic metabolite NAPQI researchgate.netnih.gov. This theoretical interaction suggests that caffeine could modulate the formation of NAPQI, thereby influencing acetaminophen's metabolic clearance and the balance between its detoxification and bioactivation pathways nih.gov. PBPK models are frequently used to predict such P450-mediated DDIs, incorporating time-varying changes in enzyme inhibition nih.govmdpi.com.
Pharmacodynamic Interactions: While this compound's primary components (acetaminophen, caffeine, guaifenesin) have distinct mechanisms of action (analgesic/antipyretic, stimulant, expectorant, respectively), theoretical pharmacodynamic interactions can arise. Caffeine is known for its CNS-stimulating effects, which could theoretically be additive with other CNS stimulants, although the other components of this compound are not typically classified as such pdr.net. QSP models are particularly adept at exploring theoretical PD interactions by mapping the mechanisms of interaction onto relevant physiological systems and simulating their combined effects nih.gov. This allows for a mechanistic understanding of how the combined presence of these compounds might alter individual drug responses or induce novel effects.
Advanced Analytical and Bioanalytical Research Methodologies
High-Resolution Spectroscopic Techniques for Component Characterization within Mixtures
The simultaneous determination of paracetamol, guaifenesin (B1672422), and caffeine (B1668208) in a single dosage form presents a significant analytical challenge due to spectral overlap. High-resolution spectroscopic techniques, often coupled with chemometric methods, provide a powerful tool for resolving these complex mixtures without the need for prior separation steps.
Fourier Transform Infrared (FTIR) spectroscopy has been successfully employed for the simultaneous quantification of these compounds. By leveraging the unique vibrational frequencies of the functional groups within each molecule, specific wavenumbers can be identified for accurate measurement. For instance, a Partial Least Squares (PLS) regression model applied to FTIR data can effectively resolve the individual spectra.
Table 1: FTIR Spectroscopic Data for Component Analysis
| Compound | Wavenumber Range (cm⁻¹) |
|---|---|
| Paracetamol | 1625-1575 |
| Guaifenesin | 1280-1230 |
Similarly, UV-Vis spectrophotometry, combined with multivariate calibration methods like Classical Least Squares (CLS) and Partial Least Squares (PLS), has proven effective. Although the UV spectra of paracetamol, guaifenesin, and caffeine exhibit significant overlap, mathematical models can deconvolve the composite spectrum to determine the concentration of each component. The selection of appropriate wavelengths is critical for the accuracy of these methods.
Table 2: UV-Vis Spectrophotometric Parameters for Multicomponent Analysis
| Method | Wavelength(s) (nm) | Analytical Approach |
|---|---|---|
| Simultaneous Equation | 243 (λmax of Paracetamol), 273 (λmax of Caffeine) | Measurement of absorbance at the λmax of each component. |
| Q-Absorbance | 259.5 (Isobestic Point) | Measurement at the wavelength where the molar absorptivity of the components is equal. |
These spectroscopic methods offer rapid and non-destructive analysis, making them suitable for high-throughput screening in research and quality control settings.
Advanced Chromatographic and Mass Spectrometric Applications for Mechanistic Studies
To investigate the metabolic fate and intricate mechanisms of action of the individual components of Ataralgin, advanced separation and detection techniques are indispensable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are at the forefront of these mechanistic studies.
Paracetamol: LC-MS/MS is a cornerstone in studying the bioactivation of paracetamol to its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), and its subsequent detoxification pathways. Mechanistic studies utilize LC-MS/MS to identify and quantify covalent protein adducts, such as paracetamol-cysteine (APAP-CYS), which serve as biomarkers of NAPQI formation and potential hepatotoxicity. Furthermore, techniques like reactive metabolite trapping, using agents such as glutathione (B108866) (GSH) followed by LC-MS/MS analysis, allow for the characterization of transient reactive intermediates.
Guaifenesin: The metabolism of guaifenesin has been elucidated using both GC-MS and HPLC. Early studies using GC-MS identified key metabolites, including β-(2-methoxyphenoxy)-lactic acid. More recent HPLC methods have been developed for the robust analysis of guaifenesin and its metabolites in various biological fluids, aiding in the understanding of its pharmacokinetic profile and metabolic clearance.
Caffeine: The intricate metabolism of caffeine, primarily mediated by the cytochrome P450 (CYP) 1A2 enzyme, has been extensively studied using LC-MS/MS. These studies have been crucial in characterizing the formation of its primary metabolites: paraxanthine, theobromine, and theophylline (B1681296). Mechanistic investigations in various biological systems, from rat models to Drosophila melanogaster, have utilized LC-MS/MS to explore the influence of genetic polymorphisms and drug-drug interactions on caffeine metabolism.
Table 3: Chromatographic and Mass Spectrometric Techniques in Mechanistic Studies
| Compound | Analytical Technique | Application in Mechanistic Studies | Key Findings |
|---|---|---|---|
| Paracetamol | LC-MS/MS | Identification of reactive metabolites (NAPQI), characterization of protein adducts (APAP-CYS), elucidation of detoxification pathways with glutathione. | NAPQI is a key mediator of paracetamol-induced hepatotoxicity; APAP-CYS adducts are reliable biomarkers of exposure. |
| Guaifenesin | GC-MS, HPLC | Identification of major metabolites, including β-(2-methoxyphenoxy)-lactic acid and products of O-demethylation. | Metabolism primarily occurs in the liver via oxidation and demethylation. |
Quantitative Analysis in Research Matrices
The accurate quantification of paracetamol, guaifenesin, and caffeine in non-clinical research matrices is essential for preclinical pharmacology and toxicology studies. These matrices, including cell cultures and animal tissues, provide controlled environments to investigate the efficacy and safety profiles of these compounds.
Paracetamol in Cell Cultures: The in vitro hepatotoxicity of paracetamol is frequently studied in primary human hepatocytes and hepatoma cell lines (e.g., HepG2). LC-MS/MS methods have been developed for the sensitive quantification of intracellular and extracellular paracetamol concentrations in these culture systems. Such studies allow for the determination of concentration-dependent cytotoxicity and the evaluation of potential protective agents. For example, studies have measured paracetamol concentrations in the range of 10-40 mM in primary rat hepatocyte cultures to determine the LC50. researchgate.net
Guaifenesin in Animal Tissues: Preclinical pharmacokinetic studies of guaifenesin have been conducted in various animal models. For instance, HPLC methods have been used to determine the concentration of guaifenesin in the serum of donkeys and horses to understand its species-specific pharmacokinetic parameters. nih.gov While specific data on lung tissue concentrations in animal models for respiratory research is less commonly published, these serum pharmacokinetic profiles are crucial for informing dose selection in such studies.
Caffeine in Animal Tissues: The neuropharmacological effects of caffeine are often investigated in animal models, necessitating the quantification of its distribution in the brain. LC-MS/MS and HPLC methods have been validated for the determination of caffeine and its metabolites in rat plasma and various brain regions, such as the cerebral cortex, striatum, hippocampus, and cerebellum. nih.govresearchgate.net Furthermore, advanced techniques like imaging mass spectrometry have been utilized to visualize the spatial distribution of caffeine within mouse brain tissue, providing valuable insights into its site of action. researchgate.net
Table 4: Quantitative Analysis in Research Matrices
| Compound | Research Matrix | Analytical Method | Purpose of Quantification |
|---|---|---|---|
| Paracetamol | Primary human hepatocytes, HepG2 cells | LC-MS/MS, HPLC | In vitro toxicology studies, determination of cytotoxic concentrations. |
| Paracetamol | Rat and mouse serum/plasma | U(H)PLC-MS/MS | Pharmacokinetic modeling and toxicokinetic analysis. ucl.ac.ukprotocols.io |
| Guaifenesin | Donkey and horse serum | HPLC | Interspecies pharmacokinetic comparisons. nih.gov |
| Caffeine | Rat plasma | LC-MS/MS | Pharmacokinetic studies of caffeine and its primary metabolites. nih.gov |
| Caffeine | Rat brain tissue (various regions) | HPLC, GC-MS | Investigation of brain distribution and correlation with neurochemical effects. researchgate.netresearchgate.net |
Preclinical Investigational Models for Mechanistic Elucidation Non Human, Non Clinical Endpoints
In Vitro Cell-Based Assays for Molecular Target Engagement
In vitro cell-based assays are crucial for identifying and characterizing the molecular targets with which a compound interacts.
Paracetamol (Acetaminophen) The precise molecular mechanism of paracetamol remains a subject of investigation. While it is broadly considered an inhibitor of prostaglandin (B15479496) synthesis, its action differs significantly from traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Cyclooxygenase (COX) Enzyme Inhibition: In broken cell systems, paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes nih.govcaldic.com. However, in intact cell assays with low levels of the substrate arachidonic acid, therapeutic concentrations of paracetamol effectively inhibit prostaglandin synthesis, suggesting a selective action on COX-2 under these conditions nih.govcaldic.com. Computational molecular docking studies have been employed to model the binding interactions of paracetamol with COX-1 and COX-2, providing insights into its binding affinity and potential inhibitory mechanisms ijnrd.orgnih.govrmj.org.pk.
Endocannabinoid System Modulation: A key area of research involves paracetamol's metabolite, N-arachidonoylphenolamine (AM404), which is formed in the brain. In the presence of fatty acid amide hydrolase (FAAH), paracetamol is conjugated with arachidonic acid to form AM404 oup.com. This metabolite has been shown in in vitro studies to inhibit the cellular reuptake of the endocannabinoid anandamide (B1667382) oup.com.
TRPV1 Receptor Interaction: The metabolite AM404 has also been demonstrated in in vitro systems, such as HEK 293 cells expressing the human receptor, to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a receptor involved in pain signaling tandfonline.comnih.govdovepress.com.
Guaifenesin (B1672422) In vitro studies on guaifenesin have focused on its mucoactive properties, using cultured human airway epithelial cells to model the respiratory tract.
Effects on Mucus Properties: In these cell-based models, guaifenesin has been shown to directly affect airway epithelial cells, leading to a significant decrease in the production of MUC5AC, a major component of mucus nih.gov. Furthermore, it reduces the viscosity and elasticity of the secreted mucus and enhances mucociliary clearance rates nih.govrespiratory-therapy.com.
Sputum Viscoelasticity: Studies using sputum collected from patients with chronic bronchitis demonstrated that guaifenesin could reduce sputum elasticity and frictional adhesiveness in vitro nih.gov.
Caffeine (B1668208) Caffeine's primary molecular targets are the adenosine (B11128) receptors.
Adenosine Receptor Antagonism: In vitro radioligand binding assays using brain tissues from various species have been used to characterize caffeine's binding affinity for adenosine A1 and A2A receptor subtypes avma.org. These assays confirm that caffeine acts as a competitive antagonist at these receptors avma.orgmdpi.com.
Molecular Dynamics Simulations: Advanced computational models, such as all-atom-enhanced sampling simulations, have been used to elucidate the binding mechanism of caffeine to the human adenosine A2A receptor at an atomic level ku.eduresearchgate.net. These studies have identified specific molecular interactions, including a key hydrogen bond between caffeine and the receptor residue N6.55, that are critical for its antagonist activity ku.eduresearchgate.net.
Receptor Regulation Studies: In vitro experiments using human platelets have shown that prolonged exposure to caffeine can lead to an upregulation in the number of A2A adenosine receptor binding sites, suggesting a cellular adaptation to chronic receptor blockade ahajournals.org.
| Compound | Assay Type | Molecular Target/Process | Key Finding |
|---|---|---|---|
| Paracetamol | Intact Cell Prostaglandin Synthesis Assay | Cyclooxygenase (COX) | Inhibits prostaglandin synthesis when substrate levels are low, suggesting selective COX-2 activity nih.govcaldic.com. |
| Paracetamol (via AM404) | Anandamide Reuptake Assay | Endocannabinoid System | The metabolite AM404 inhibits the cellular reuptake of the endocannabinoid anandamide oup.com. |
| Guaifenesin | Cultured Human Airway Epithelial Cells | Mucin Production / Mucus Viscoelasticity | Directly reduces MUC5AC production and decreases mucus viscosity and elasticity nih.gov. |
| Caffeine | Radioligand Binding Assay | Adenosine A1 and A2A Receptors | Acts as a competitive antagonist with measurable binding affinities avma.org. |
| Caffeine | Molecular Dynamics Simulation | Adenosine A2A Receptor | Elucidates specific atomic interactions, such as hydrogen bonding to residue N6.55, during receptor binding ku.eduresearchgate.net. |
Organ-Level and Tissue Slice Studies for Functional Characterization
Studies using isolated organs or tissue slices allow for the investigation of a compound's effects on functional cellular networks while maintaining some tissue architecture.
Paracetamol (Acetaminophen) Research using tissue slices has provided further evidence for the central mechanisms of paracetamol's metabolites. In cultured hippocampal slices, the active metabolite AM404 was shown to inhibit the lipopolysaccharide (LPS)-mediated production of prostaglandin E2 (PGE2), indicating an anti-inflammatory effect within the central nervous system that is independent of TRPV1 activation tandfonline.com.
Guaifenesin The effects of guaifenesin have been tested on an ex vivo frog palate model, which is used to assess mucociliary transport at an organ level. In one study, the direct application of guaifenesin to the frog palate was found to disrupt mucociliary transport, an effect that contrasts with findings from cell culture models and may be related to the concentration and direct exposure in this specific model nih.gov.
Caffeine Brain slice preparations have been instrumental in characterizing the neuropharmacological effects of caffeine.
Neuronal Excitability: In rat hippocampal slices, caffeine application can induce epileptiform field potentials. This effect is not solely dependent on adenosine receptor blockade but is also linked to the mobilization of intracellular calcium stores through the activation of ryanodine (B192298) receptors nih.gov.
Network Oscillations: Studies using rat visual cortex slices have shown that caffeine can induce synchronized oscillations of membrane potentials, suggesting that it has the capacity to reorganize the function of cortical networks nih.gov.
Hippocampal Sharp Waves: In acute mouse hippocampal slices, caffeine was found to increase the frequency of spontaneously occurring sharp waves (SWs), which are implicated in memory consolidation. This effect was mimicked by an adenosine A1 receptor antagonist, confirming the target in this functional network nii.ac.jp.
| Compound | Model | Functional Endpoint | Key Mechanistic Finding |
|---|---|---|---|
| Paracetamol (via AM404) | Cultured Hippocampal Slices | Prostaglandin E2 Production | Inhibits LPS-mediated PGE2 production, demonstrating central anti-inflammatory action tandfonline.com. |
| Guaifenesin | Frog Palate Model | Mucociliary Transport | Direct application disrupted mucociliary transport in this specific ex vivo model nih.gov. |
| Caffeine | Rat Hippocampal Slices | Neuronal Excitability | Induces epileptiform activity via modulation of intracellular calcium through ryanodine receptors nih.gov. |
| Caffeine | Mouse Hippocampal Slices | Hippocampal Sharp Waves | Increases sharp wave frequency by inhibiting adenosine A1 receptors in the CA3 region or dentate gyrus nii.ac.jp. |
Animal Models for Investigating Fundamental Biological Processes and Mechanistic Pathways
Animal models are essential for studying how molecular and cellular effects translate into physiological processes in vivo. These models focus on mechanistic endpoints like receptor occupancy rather than therapeutic outcomes.
Paracetamol (Acetaminophen) In vivo animal models have been critical in confirming the central analgesic mechanism of paracetamol.
Serotonergic and Opioid Pathways: The analgesic action of paracetamol in rodent models is attenuated or abolished by the blockade of specific central nervous system pathways. This includes the descending serotonergic pathways, where antagonists for 5-HT3 receptors block its effect researchgate.net. Similarly, the use of opioid receptor antagonists in animal models suggests that endogenous opioid systems may mediate some of paracetamol's spinal and supraspinal effects researchgate.net.
Metabolite Activity: The conversion of paracetamol to AM404 has been confirmed in rats in vivo nih.gov. Furthermore, studies in knockout mice lacking specific ion channels, such as the T-type calcium channel Cav3.2, show an impaired analgesic response to paracetamol. This demonstrates the downstream involvement of these channels in the supraspinal analgesic pathway initiated by paracetamol's metabolites dovepress.com.
Guaifenesin Animal models have helped to elucidate the neurogenic and central effects of guaifenesin.
Gastro-pulmonary Reflex: Studies in rats provided evidence for a neurogenic mechanism of action. It was observed that oral, but not intravenous, administration of guaifenesin increased respiratory secretions, suggesting stimulation of gastric vagal afferent nerves triggers a reflex action that enhances mucus hydration in the lungs nih.govdrugbank.comnih.gov.
Central Sedative Effects: Guaifenesin is utilized in veterinary medicine as a centrally acting muscle relaxant wikipedia.org. This central effect was investigated in pigs using electroencephalography (EEG), which showed that intravenous guaifenesin administration led to synchronized EEG patterns, a strong indication of a sedative effect on the central nervous system nih.gov.
Caffeine In vivo imaging in animal models has allowed for the direct measurement of caffeine's engagement with its molecular target in the brain.
Adenosine Receptor Occupancy: Positron Emission Tomography (PET) imaging in rats and monkeys using specific radioligands like [18F]CPFPX (for A1 receptors) and [11C]preladenant (for A2A receptors) has been used to quantify the degree to which caffeine occupies adenosine receptors after administration snmjournals.orgnih.govresearchgate.net. These neuropharmacological models have demonstrated a direct, dose-dependent relationship between caffeine concentration in the brain and the occupancy of A1 adenosine receptors, which correlates with its stimulant effects nih.gov.
Paracetamol-Caffeine Combination Animal models have been used to investigate the mechanistic basis for combining paracetamol and caffeine. In a rat model of pain-induced functional impairment, specific dose combinations of caffeine and paracetamol produced a greater analgesic effect than paracetamol alone nih.gov. Importantly, this potentiation was not due to a change in the plasma concentration of paracetamol, pointing to a pharmacodynamic rather than a pharmacokinetic interaction nih.gov. This synergistic or additive antinociceptive effect has also been observed in heat-induced pain models in mice semanticscholar.org.
| Compound(s) | Animal Model | Investigational Technique | Mechanistic Pathway Investigated | Key Finding |
|---|---|---|---|---|
| Paracetamol | Rodent Pain Models | Pharmacological Antagonism | Serotonergic & Opioid Pathways | Analgesic effect is attenuated by 5-HT3 and opioid receptor antagonists, confirming central mechanism researchgate.netresearchgate.net. |
| Paracetamol | Cav3.2 Knockout Mice | Genetic Knockout | T-Type Calcium Channels | Impaired analgesic response demonstrates the involvement of supraspinal Cav3.2 channels dovepress.com. |
| Guaifenesin | Pigs | Electroencephalography (EEG) | Central Nervous System Activity | Induced synchronized EEG patterns, indicating a central sedative effect nih.gov. |
| Caffeine | Rats, Monkeys | Positron Emission Tomography (PET) | Adenosine Receptor Occupancy | Allows for in vivo quantification of A1 and A2A receptor occupancy by caffeine in the brain snmjournals.orgnih.gov. |
| Paracetamol + Caffeine | Rat Pain Model | Pharmacokinetic/Pharmacodynamic Analysis | Analgesic Interaction | Caffeine potentiates paracetamol analgesia via a pharmacodynamic mechanism nih.gov. |
Structure Activity Relationship Sar and Rational Design of Analogues for Mechanistic Probing
SAR of Individual Components Related to Specific Molecular Targets
Paracetamol (Acetaminophen): The primary analgesic and antipyretic effects of paracetamol are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system. wpmucdn.comnih.govwikipedia.org The key structural features of paracetamol essential for its activity include the para-aminophenol core and the N-acetyl group.
The hydroxyl group on the phenyl ring is critical for its analgesic activity. Its position para to the acetamido group is optimal. Moving it to the meta or ortho position significantly reduces or abolishes its activity. The amino group, acetylated to form the acetamido group, is also crucial. This modification reduces the toxicity associated with the free amine (p-aminophenol). The acetyl group itself is important for maintaining the appropriate electronic and steric properties for interaction with the COX enzyme active site.
While paracetamol is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, its potency is significantly higher in the central nervous system, where the peroxide tone is lower. nih.gov This differential activity is a key aspect of its SAR.
Caffeine (B1668208): Caffeine's stimulant and analgesic adjuvant effects are primarily due to its antagonism of adenosine (B11128) receptors, particularly the A1 and A2A subtypes. nih.govresearchgate.netnih.gov Caffeine is a xanthine (B1682287) alkaloid with a fused bicyclic structure. The methyl groups at positions 1, 3, and 7 are important determinants of its pharmacological profile.
The SAR of xanthine derivatives at adenosine receptors has been extensively studied. The size and nature of the substituents at the 1, 3, and 7 positions influence both the potency and selectivity for different adenosine receptor subtypes. For instance, replacing the methyl groups with larger alkyl groups, such as propyl, can increase potency at both A1 and A2A receptors. nih.govpharmacompass.com The planarity of the xanthine ring system is also essential for effective binding within the adenosine receptor's binding pocket. The structural similarity between caffeine and adenosine allows caffeine to occupy the adenosine binding site without activating the receptor, thereby blocking the effects of endogenous adenosine. nih.govdrugtargetreview.com
Guaifenesin (B1672422): The expectorant action of guaifenesin is thought to be mediated by increasing the volume and reducing the viscosity of bronchial secretions. researchgate.netscribd.com While its precise molecular target for this effect is not as well-defined as for paracetamol and caffeine, it is believed to act by stimulating the vagal pathway via the gastric mucosa, leading to increased airway secretions. researchgate.net There is also evidence to suggest a possible role as an N-methyl-D-aspartate (NMDA) receptor antagonist, which may contribute to its muscle relaxant and potential anticonvulsant properties. nih.govmdpi.comzhishangchem.com
The key structural features of guaifenesin are the guaiacol (B22219) (2-methoxyphenol) moiety linked via an ether bond to a propanediol (B1597323) group. The methoxy (B1213986) group on the phenyl ring and the diol side chain are likely important for its activity. However, detailed SAR studies elucidating the specific contributions of these functional groups to its expectorant and potential NMDA receptor antagonist activities are not as extensively documented as for paracetamol and caffeine.
Design and Synthesis of Novel Analogues to Elucidate Binding Motifs and Mechanisms
Paracetamol: The synthesis of paracetamol analogues has been a strategy to probe its mechanism of action and to develop new analgesics with improved properties. One approach has involved modifying the acyl group of the acetamido moiety to investigate its role in binding to the COX enzyme. Another strategy has been the synthesis of adamantyl analogues of paracetamol. mdpi.com These analogues, where the phenyl ring is replaced by a bulky, lipophilic adamantyl group, have been shown to possess significant analgesic properties, interestingly, not through COX inhibition but via antagonism of the TRPA1 channel. mdpi.com This highlights how rational analogue design can uncover alternative mechanisms of action. Furthermore, the development of paracetamol amine analogues that can be transformed into TRPV1 activators without producing hepatotoxic metabolites is an active area of research.
Caffeine: Numerous caffeine analogues have been synthesized to explore the SAR at adenosine receptors and to develop more potent and selective antagonists. nih.govresearchgate.netpharmacompass.com The synthesis typically involves modification of the substituents at the 1, 3, and 7 positions of the xanthine scaffold. For example, replacing the methyl groups with ethyl, propyl, allyl, or propargyl groups has been shown to increase potency. nih.govresearchgate.net Some analogues with specific substitutions have demonstrated selectivity for the A2A receptor over the A1 receptor. pharmacompass.com The synthesis of hybrid molecules combining the xanthine structure of caffeine with other pharmacophores, such as those from the marine alkaloid eudistomin D, has also been explored to create novel adenosine receptor ligands with enhanced affinity and selectivity.
Guaifenesin: The design and synthesis of guaifenesin analogues have been less focused on probing its primary expectorant mechanism and more on developing prodrugs to overcome its bitter taste, which can affect patient compliance. nih.gov Ester prodrugs have been designed and synthesized by reacting guaifenesin with various anhydrides like maleic, succinic, and glutaric anhydride. These prodrugs are designed to be stable in formulation but hydrolyze in the acidic environment of the stomach to release the active guaifenesin. While not directly aimed at elucidating binding motifs of its primary action, these studies demonstrate the application of rational design to improve the pharmaceutical properties of the compound. The synthesis of guaifenesin itself is typically achieved through a Williamson ether synthesis, reacting guaiacol with 3-chloro-1,2-propanediol. wpmucdn.com
Computational Chemistry Approaches to Structure-Function Relationships
Paracetamol: Computational studies, such as Density Functional Theory (DFT), have been employed to analyze the molecular structure and electronic properties of paracetamol. These studies help in understanding the molecule's reactivity and potential interaction sites. Molecular electrostatic potential (MEP) maps can identify the regions of the molecule that are most likely to engage in electrostatic interactions with its biological target. Such computational approaches provide a theoretical framework to complement experimental SAR data and to guide the design of new analogues.
Caffeine: Molecular docking and molecular dynamics (MD) simulations have been extensively used to investigate the binding of caffeine to adenosine receptors, particularly the A2A receptor. These computational models have helped to identify key amino acid residues in the receptor's binding pocket that interact with caffeine. For example, studies have highlighted the importance of hydrophobic interactions and hydrogen bonding with specific residues. Gaussian-accelerated molecular dynamics (GaMD) simulations have been used to model the binding and unbinding pathways of caffeine from the A2A receptor, providing a dynamic view of the interaction. These computational approaches are invaluable for understanding the structural basis of caffeine's antagonist activity and for the in-silico screening of new potential adenosine receptor modulators.
Future Research Directions in Multicomponent Pharmaceutical Chemistry
Integration of "Omics" Data for Systems-Level Understanding
Understanding the intricate interplay of multicomponent drugs at a systems level is paramount. The integration of various "omics" data, such as proteomics and metabolomics, offers a comprehensive view of how these combinations perturb cellular networks and biological pathways nih.govnashbio.com. Proteomics, the large-scale study of proteins, can reveal how drug combinations alter protein expression, modifications, and interactions, providing insights into their mechanisms of action and potential off-target effects. Metabolomics, the study of small molecule metabolites, can shed light on the metabolic shifts induced by multicomponent therapies, indicating changes in cellular function and energy pathways nih.govnashbio.com.
For a multicomponent drug like Ataralgin, integrating omics data could reveal how the combined presence of acetaminophen (B1664979), caffeine (B1668208), and guaifenesin (B1672422) influences the proteome and metabolome of relevant tissues in a manner distinct from their individual effects. This systems-level understanding can identify synergistic or antagonistic interactions at a molecular level, explaining observed clinical outcomes and guiding the rational design of new combinations pnas.orgnih.govnashbio.com. Challenges include the sheer volume and heterogeneity of omics data, requiring sophisticated computational methods for integration and interpretation nih.govoup.com. Pipelines like COMO are being developed to integrate multi-omics data for metabolic modeling and drug discovery, aiming to identify potential therapeutic targets oup.com.
Application of Artificial Intelligence and Machine Learning in Combination Prediction and Mechanistic Insight
Development of Novel In Vitro and In Silico Predictive Models for Multi-Drug Systems
Traditional in vitro and in vivo models often fall short in accurately predicting the behavior of multi-drug systems due to their inherent complexity and the challenge of replicating human physiological conditions nih.govtandfonline.com. Future research focuses on developing more sophisticated in vitro and in silico predictive models.
In Vitro Models:
Organ-on-a-Chip (OoC) Technology: These microfluidic systems mimic the physiological properties and functions of human organs, providing a more accurate in vitro environment for studying drug effects and interactions nih.govtandfonline.comazolifesciences.com. Multi-organ chips, which integrate multiple organ units (e.g., gut-liver-kidney systems), allow for the study of inter-organ metabolism and systemic drug effects, including potential off-target toxicities and drug-drug interactions nih.govtandfonline.comazolifesciences.commdpi.com. This technology holds promise for predicting drug toxicity and efficacy with higher accuracy than traditional preclinical models, potentially reducing reliance on animal testing nih.govazolifesciences.com.
3D Cell Cultures and Microphysiological Systems (MPS): These models offer a more physiologically relevant environment than conventional 2D cell cultures, allowing for better replication of tissue microarchitecture and cell-cell interactions criver.com. They are being developed to model specific diseases, such as non-alcoholic fatty liver disease (NAFLD), and to identify new targets for therapies criver.com.
In Silico Models:
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mechanistic computational tools that predict drug absorption, distribution, metabolism, and excretion (ADME) in the body by integrating drug-specific properties with physiological parameters acrpnet.orgbiopharmaservices.comnih.gov. These models are crucial for predicting drug-drug interactions (DDIs) and informing dosing regimens for combination therapies, especially when it is impractical or unethical to test all possible combinations clinically acrpnet.orgbiopharmaservices.comnih.gov. PBPK models can simulate drug behavior in diverse patient populations, considering genetic, physiological, and epidemiological data acrpnet.org.
Computational Tools for Synergy Prediction: Novel computational models are being developed to predict synergistic drug combinations. For example, the Identification of Drug Combinations via Multi-Set Operations (iDOMO) analyzes gene signatures of diseases and drug responses to predict beneficial and detrimental effects of drug combinations, as demonstrated in triple-negative breast cancer research biotechniques.com.
Exploration of Non-Canonical Molecular Targets and Interaction Pathways
Multicomponent drugs often exhibit effects that cannot be fully explained by the known mechanisms of their individual components. Future research will focus on identifying and characterizing "non-canonical" molecular targets and interaction pathways that emerge only when drugs are combined. This involves moving beyond the traditional "one drug, one target" paradigm to understand how multiple compounds can collectively modulate complex biological networks pnas.orgcolumbia.edu.
For example, a combination might activate a pathway that neither individual drug affects, or it might bind to unique sites on proteins that become accessible only in the presence of other compounds. Systems biology approaches are critical here, as they enable the large-scale study of functional and physical relationships between molecules, revealing how multicomponent interactions form functional networks columbia.edunih.govfrontiersin.org. This research direction aims to uncover the synergistic mechanisms that lead to enhanced efficacy or reduced toxicity in combination therapies, such as those observed with this compound's components.
Methodological Advancements in High-Throughput Screening for Multicomponent Interactions
The combinatorial nature of multi-drug systems presents a significant challenge for traditional screening methods. Advancements in high-throughput screening (HTS) methodologies are essential to efficiently identify effective multicomponent interactions nih.govnih.gov.
Automated and Miniaturized Screening Platforms: Development of automated and miniaturized HTS platforms allows for the rapid testing of thousands of drug pairs or even higher-order combinations in in vitro settings nih.govcrownbio.commdpi.com. These platforms can generate dynamic dose-response profiles, enabling the quantification of drug combination effects at an unprecedented level nih.gov.
Advanced Data Analysis and Synergy Scoring: Robust computational tools and algorithms are crucial for processing the vast amounts of data generated from HTS of drug combinations and for accurately scoring synergy, antagonism, or additivity nih.govnih.govcrownbio.com. Common reference models like Bliss independence and Loewe additivity are used to quantify the level of drug combination synergism kyinno.comoup.com.
Microfluidic Devices: Novel microfluidic devices capable of simultaneously generating multiple drug concentration gradients across arrays of culture chambers offer a powerful platform for high-throughput drug combination screening with minimal sample consumption and precise control over nano-volume liquids mdpi.com.
Integration with AI/ML: HTS data can be fed into AI/ML models to accelerate the identification of promising drug combinations, further streamlining the discovery process mdpi.comcellandgene.comicr.ac.uk.
These methodological advancements are crucial for systematically exploring the vast chemical space of drug combinations and identifying those with optimal therapeutic profiles.
Compound Names and PubChem CIDs
Q & A
Q. What criteria define a high-quality research paper on this compound for peer-reviewed journals?
- Methodological Answer :
- Structure : Follow IMRaD (Introduction, Methods, Results, Discussion) with supplementary materials for raw data.
- Transparency : Declare conflicts of interest, funding sources, and author contributions.
- Language : Avoid jargon; use Grammarly or native speaker edits to ensure clarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
